Juncuenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juncuenin B is a phenanthrene derivative isolated from the Juncaceae family, particularly from species like Juncus effusus . Phenanthrenes are a relatively small group of aromatic secondary metabolites known for their structural diversity and promising biological activities . This compound has been studied for its various biological effects, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Juncuenin B can be isolated from Juncus species using a combination of chromatographic techniques . The isolation process typically involves the extraction of plant material followed by fractionation and purification using methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Juncuenin B undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include hypervalent iodine(III) reagents, which facilitate the transformation of this compound into more active analogues . Major products formed from these reactions include oxidized derivatives with enhanced antiproliferative activity .
Scientific Research Applications
In chemistry, it serves as a valuable compound for studying the structural diversity and reactivity of phenanthrenes . In biology and medicine, Juncuenin B has shown promise as an antiproliferative agent against various cancer cell lines . It also exhibits antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Juncuenin B involves its interaction with cellular pathways that regulate cell proliferation and apoptosis . It has been shown to induce caspase-dependent apoptosis in cancer cells, thereby inhibiting their growth . The compound also enhances the production of reactive oxygen species (ROS), which contribute to its antiproliferative effects .
Comparison with Similar Compounds
Juncuenin B is unique among phenanthrenes due to its specific substitution pattern and biological activities . Similar compounds include dehydrothis compound, juncusol, and dehydroeffusol, which also exhibit antiproliferative and antimicrobial properties . this compound stands out for its potent anti-inflammatory effects and its ability to induce apoptosis in cancer cells .
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H18O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4,7-9,19-20H,1,5-6H2,2-3H3 |
InChI Key |
FJDKWDFWAXRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C(C(=C(C=C32)O)C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.